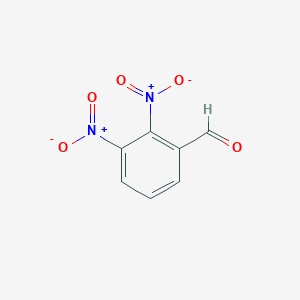

2,3-Dinitrobenzaldehyde

Descripción

2,3-Dinitrobenzaldehyde is an aromatic aldehyde derivative featuring two nitro (-NO₂) groups at the 2- and 3-positions of the benzene ring.

This compound is primarily utilized in organic synthesis, particularly in the formation of heterocyclic derivatives. For instance, its reaction with diphenyl ether yields a naphtho[2,3-d]thiazole derivative (Compound 11), which exhibits antibacterial, antifungal, and plant growth regulatory properties . The proximity of nitro groups in the 2,3-positions likely influences its electronic and steric properties, impacting reactivity and biological activity.

Propiedades

Número CAS |

105031-19-4 |

|---|---|

Fórmula molecular |

C7H4N2O5 |

Peso molecular |

196.12 g/mol |

Nombre IUPAC |

2,3-dinitrobenzaldehyde |

InChI |

InChI=1S/C7H4N2O5/c10-4-5-2-1-3-6(8(11)12)7(5)9(13)14/h1-4H |

Clave InChI |

MCIDYUGTJBLEST-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Chemical Structure and Reactivity

The position of nitro substituents significantly alters electronic effects and reactivity:

Key Insight : The 2,3-isomer’s adjacent nitro groups create a stronger electron-deficient aromatic system, favoring nucleophilic aromatic substitution or condensation reactions, as seen in its thiazole derivative synthesis .

Market and Industrial Relevance

- 2,4-Dinitrobenzaldehyde : Widely traded globally, with market reports covering regional pricing, suppliers, and applications in chemical manufacturing .

- This compound : Less prominent in commercial reports; primarily cited in niche synthetic applications .

- 2,6-Dinitrobenzaldehyde: Limited commercial data but notable in toxicological research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.